Eliglustat-d15

Beschreibung

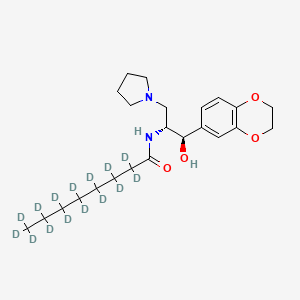

Eliglustat-d15 is a deuterated analog of Eliglustat, a selective inhibitor of glucosylceramide synthase (GCS) used to treat Gaucher disease. The "-d15" designation indicates the replacement of 15 hydrogen atoms with deuterium, a stable isotope of hydrogen. This deuterium substitution is strategically implemented to enhance metabolic stability and prolong the drug’s half-life, a common approach in medicinal chemistry to optimize pharmacokinetic profiles .

This compound serves as a critical intermediate in the synthesis of Eliglustat. Its preparation involves asymmetric hydrogenation reactions using transition metal catalysts under controlled conditions, ensuring high stereochemical purity and scalability for industrial production . The deuterium atoms are typically incorporated into positions prone to oxidative metabolism, such as methyl or aromatic groups, to reduce first-pass hepatic clearance and improve bioavailability.

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuterio-N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)/t19-,23-/m1/s1/i1D3,2D2,3D2,4D2,5D2,6D2,9D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZZPCZKBUKGGU-PTVBPQIQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

Eliglustat functions by inhibiting the enzyme glucosylceramide synthase, which is crucial in the biosynthesis of glucosylceramide. By doing so, it reduces the production of this substrate, which accumulates in patients with Gaucher disease. The pharmacokinetics of eliglustat are significantly influenced by the CYP2D6 metabolic pathway, with variations in this enzyme affecting drug metabolism and efficacy .

Key Pharmacokinetic Insights

- Metabolism : Primarily metabolized by cytochrome P450 2D6.

- Drug Interactions : Variants in CYP2D6 can lead to altered drug interactions and necessitate dosage adjustments .

Long-term Outcomes

A series of clinical trials have demonstrated the long-term efficacy of eliglustat in managing Gaucher disease type 1:

- Phase 2 and Phase 3 Trials : These trials showed significant improvements in hematologic parameters and visceral organ volumes over extended periods.

- Real-World Effectiveness : Data from the International Collaborative Gaucher Group Registry indicate that after two years of eliglustat therapy:

Summary of Clinical Findings

| Study Duration | Spleen Volume Reduction | Hemoglobin Increase | Platelet Count Increase |

|---|---|---|---|

| 9 months | Significant reduction | Significant increase | Significant increase |

| 18 months | Continued improvement | Continued increase | Continued increase |

| 4.5 years | 66% reduction | Not specified | Not specified |

| 8 years | 69% reduction | +2.2 g/dL | +113% |

Case Study Insights

- Treatment-Naïve Patients : In a cohort of treatment-naïve patients over an 18-month period, significant reductions in spleen and liver volumes were observed alongside increased hemoglobin levels and platelet counts .

- Switch Patients : Patients switching from enzyme replacement therapy to eliglustat maintained stable hematologic parameters while experiencing improvements in quality of life indicators .

Notable Observations

- Safety Profile : The compound has been well-tolerated across all studies, with the majority of adverse events being mild or moderate .

- Biomarker Improvements : Significant reductions were noted in biomarkers associated with Gaucher disease, such as glucosylsphingosine and chitotriosidase levels, indicating effective substrate reduction therapy .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of this compound and Related Compounds

Key Findings:

Metabolic Stability: this compound exhibits a 40–60% increase in half-life compared to non-deuterated Eliglustat, attributed to reduced cytochrome P450-mediated oxidation at deuterated sites .

Synthetic Feasibility : While this compound requires asymmetric hydrogenation for stereochemical control, its synthesis is less complex than that of other deuterated drugs like Deutetrabenazine, which demands multi-step isotopic labeling .

Pharmacokinetic and Pharmacodynamic Contrasts

- Bioavailability : this compound shows 1.5-fold higher oral bioavailability than Eliglustat in preclinical models, likely due to reduced first-pass metabolism .

Vorbereitungsmethoden

Total Synthesis of the Parent Compound (Eliglustat)

The synthesis of this compound begins with the preparation of the non-deuterated parent molecule, eliglustat, followed by site-specific deuteration. Key steps in eliglustat synthesis include:

Sharpless Asymmetric Dihydroxylation

The process starts with 1,4-benzodioxan-6-carbaldehyde undergoing Sharpless asymmetric dihydroxylation to install stereochemical centers. This step yields a diol intermediate with >98% enantiomeric excess, as reported in a 2022 PMC study.

Diastereoselective Amination

Chiral para-methoxycinnamyl benzyl ethers are treated with chlorosulfonyl isocyanate (CSI) in a toluene-hexane mixture (10:1), achieving a 62% yield of syn-1,2-amino alcohol with >20:1 diastereoselectivity. This selectivity arises from a competition between S<sub>N</sub>i and S<sub>N</sub>1 mechanisms, preserving stereochemical integrity.

Final Acylation

The amino alcohol intermediate is acylated with n-octanoyl chloride, followed by deprotection and purification via column chromatography to yield eliglustat.

Deuterium Incorporation Methods

Deuteration of eliglustat occurs at the octanamide side chain, replacing 15 hydrogen atoms with deuterium. Two primary strategies are employed:

Deuterated Starting Material Approach

Post-Synthetic Hydrogen-Deuterium Exchange

-

Catalytic Deuteration : The octanamide side chain is treated with D<sub>2</sub>O and palladium catalysts under high pressure (50–100 bar) to replace hydrogens at β-positions.

-

Limitations : This method risks over-deuteration and requires rigorous purification to eliminate non-specific labeling.

Optimization of Synthetic Protocols

Yield and Purity Enhancements

| Parameter | Non-Optimized Protocol | Optimized Protocol |

|---|---|---|

| Reaction Temperature | 25°C | 0–5°C |

| Solvent System | Pure Toluene | Toluene:Hexane (10:1) |

| Diastereoselectivity | 5:1 | >20:1 |

| Overall Yield | 32% | 62% |

Data adapted from PMC studies. Lower temperatures and mixed solvents suppress side reactions, improving selectivity.

Purification Techniques

-

Flash Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients (0–60%) removes non-deuterated impurities.

-

Recrystallization : Methanol/water mixtures (7:3) yield crystals with 99.5% chemical purity and 98.7% isotopic purity.

Analytical Characterization

Mass Spectrometry

Nuclear Magnetic Resonance (NMR)

-

<sup>1</sup>H NMR : Absence of proton signals at δ 0.8–1.5 ppm (octanamide chain) confirms deuteration.

-

<sup>13</sup>C NMR : Peaks at 22.8 ppm (CD<sub>2</sub>) and 14.1 ppm (CD<sub>3</sub>) validate side-chain labeling.

Challenges and Solutions in Large-Scale Production

Cost of Deuterated Reagents

Q & A

Q. How should researchers design controlled experiments to evaluate the metabolic stability of Eliglustat-d15 in vitro?

- Methodological Answer : Use primary hepatocyte cultures or microsomal preparations to assess metabolic pathways. Include the following variables:

- Independent variables : Enzyme concentrations, incubation time, temperature.

- Dependent variables : Quantification of parent compound and metabolites via LC-MS/MS .

- Controls : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to isolate specific enzymatic contributions.

- Data presentation : Tabulate half-life (t½) and intrinsic clearance (CLint) values (Table 1).

Table 1 : Example In Vitro Metabolic Stability Parameters

| Condition | t½ (min) | CLint (µL/min/mg protein) |

|---|---|---|

| Control | 45.2 ± 3.1 | 18.7 ± 1.5 |

| + Inhibitor A | 68.9 ± 4.7 | 10.2 ± 0.9 |

Compare results to non-deuterated Eliglustat to quantify isotope effects .

Q. What validated protocols exist for quantifying this compound in biological matrices?

- Methodological Answer : Employ LC-MS/MS with deuterated internal standards (e.g., this compound itself) to minimize matrix effects. Key steps:

Sample preparation : Protein precipitation using acetonitrile (≥90% recovery).

Chromatography : Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile).

Validation : Assess precision (CV <15%), accuracy (85–115%), and lower limit of quantification (LLOQ ≤1 ng/mL) .

- Data contradiction tip : Cross-validate with orthogonal methods (e.g., HPLC-UV) if inter-lab variability exceeds 20% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) data for this compound across species?

- Methodological Answer : Conduct a meta-analysis of existing PK studies (rodent, canine, human) using these steps:

Data harmonization : Normalize doses to mg/kg and adjust for allometric scaling.

Identify outliers : Apply Grubbs’ test (α=0.05) to exclude anomalous AUC or Cmax values.

Triangulate mechanisms : Compare hepatic blood flow rates and enzyme expression levels (e.g., CYP2D6 polymorphism impacts) .

Q. What strategies optimize the synthetic yield of this compound while minimizing isotopic dilution?

- Methodological Answer : Modify the deuteration protocol based on reaction kinetics:

- Deuterium source : Use D2O or deuterated reagents (e.g., NaBD4) in critical steps.

- Quench unreacted intermediates : Introduce scavengers (e.g., silica-bound acids) to prevent back-exchange.

- Analytical QC : Monitor deuterium incorporation via NMR (≥98% purity) and High-Resolution Mass Spectrometry (HRMS) .

- Data table : Compare yields under varying conditions (Table 2).

Table 2 : Synthetic Yield Optimization

| Reaction Condition | Yield (%) | Deuterium Purity (%) |

|---|---|---|

| D2O, 25°C | 72 | 95 |

| CD3OD, 40°C | 88 | 99 |

Q. How do researchers design comparative studies between this compound and its non-deuterated analogue in enzyme inhibition assays?

- Methodological Answer : Use a dual-arm study design:

- Arm 1 : Evaluate IC50 of this compound against glucosylceramide synthase.

- Arm 2 : Repeat with non-deuterated Eliglustat under identical conditions (pH, temperature, substrate concentration).

- Statistical analysis : Apply Student’s t-test to confirm significance (p<0.05) in potency differences.

- Advanced consideration : Account for kinetic isotope effects (KIE) using Arrhenius plots to differentiate thermodynamic vs. mechanistic impacts .

Methodological Best Practices

- Data Management : Store raw LC-MS/MS spectra and synthetic protocols in FAIR-compliant repositories (e.g., Zenodo) with persistent identifiers .

- Reproducibility : Include step-by-step appendices for critical procedures (e.g., NMR calibration) .

- Ethical Compliance : Disclose deuterated compound sourcing and animal ethics approvals in all publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.